Carbacyclin-d4
Description
Properties
Molecular Formula |
C₂₁H₃₀D₄O₄ |
|---|---|
Molecular Weight |
354.52 |
Synonyms |
[3aS-[2E,3aα,4α(1E,3R*),5β,6aα]]-5-[Hexahydro-5-hydroxy-4-(3-hydroxy-1-octenyl)-2(1H)-pentalenylidene]-pentanoic Acid-d4; (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]pentanoic Acid-d4; (+)-Carbacy |
Origin of Product |
United States |
Contextualization of Prostanoid Biology and Prostacyclin Analog Research
Prostanoids are a class of bioactive lipids derived from arachidonic acid through the cyclooxygenase (COX) enzyme pathways. frontiersin.org This family, which includes prostaglandins (B1171923) and thromboxanes, regulates a vast array of physiological functions. ersnet.orgmdpi.com Among them, prostacyclin (PGI2) is of significant interest, primarily produced by endothelial cells. frontiersin.orgmdpi.com PGI2 is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining vascular health. nih.govwikipedia.org Its actions are mediated mainly through a specific G-protein coupled receptor known as the IP receptor, which, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. frontiersin.orgplos.orgnih.gov
A major challenge in studying PGI2 is its chemical instability; it has a very short half-life of less than two minutes at physiological pH, rapidly hydrolyzing to an inactive product, 6-keto-prostaglandin F1α. frontiersin.org This instability severely limits its utility in research and as a therapeutic agent. Consequently, extensive research has been dedicated to developing chemically stable synthetic analogs that mimic the biological activity of PGI2. nih.goversnet.org Carbacyclin (B161070), in which the oxygen atom of the enol-ether group in PGI2 is replaced by a methylene (B1212753) group, is one such stable and potent analog. cymitquimica.comahajournals.org This modification grants it enhanced stability while retaining the ability to potently inhibit platelet aggregation and induce vasodilation, making it a valuable tool for investigating the prostacyclin signaling pathway. ahajournals.orgmedchemexpress.comscbt.com
| Feature | Prostacyclin (PGI2) | Carbacyclin |
| Chemical Stability | Highly unstable at physiological pH (t½ < 2 min) frontiersin.org | Chemically stable ahajournals.orgscbt.com |
| Primary Function | Potent vasodilator and inhibitor of platelet aggregation nih.govwikipedia.org | Potent inhibitor of platelet aggregation and vasodilator cymitquimica.commedchemexpress.com |
| Mechanism of Action | Activates IP receptor, increasing cAMP frontiersin.orgplos.org | Activates IP receptor; can also act via PPARδ pathway nih.govmedchemexpress.com |
| Research Utility | Limited by instability frontiersin.org | Widely used as a stable PGI2 mimetic in research ahajournals.org |
Rationale for Utilizing Deuterated Compounds in Pharmacological and Analytical Investigations
Deuterated compounds are molecules in which one or more hydrogen atoms (protium, ¹H) have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). scielo.org.mx This isotopic substitution has profound implications for chemical and biological research. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. zeochem.com This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxacs.org
This principle is leveraged in two major ways in biomedical science:
Modification of Drug Metabolism: In pharmacology, strategically replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the breakdown of a drug by metabolic enzymes, such as the cytochrome P450 system. cdnsciencepub.com This can lead to an increased drug half-life, improved metabolic profiles, and potentially enhanced oral bioavailability. isotope.com This "deuterium switch" approach has been successfully used to develop new drug entities with improved properties. zeochem.comacs.org
Internal Standards in Analytical Chemistry: The most widespread application of deuterated compounds is as internal standards in quantitative analysis, particularly in methods utilizing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.org.mxclearsynth.comtexilajournal.com An internal standard is a compound added in a known amount to samples to correct for analytical variability. scioninstruments.com Deuterated analogs are considered the "gold standard" for this purpose because they are chemically almost identical to the analyte being measured. aptochem.com They exhibit nearly the same behavior during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.comcerilliant.com However, because of the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer, allowing for highly accurate and precise quantification. clearsynth.comcerilliant.com
| Advantage | Description |
| Improved Accuracy & Precision | Corrects for analyte loss during sample extraction and processing. texilajournal.comcerilliant.com |
| Compensation for Matrix Effects | Mitigates the suppression or enhancement of the analyte's signal caused by other components in a complex biological sample. clearsynth.com |
| Co-elution with Analyte | The deuterated standard and the analyte have virtually identical chromatographic retention times, ensuring they are subjected to the same conditions at the same time. aptochem.com |
| Reliable Quantification | Enables precise measurement of analyte concentration by calculating the ratio of the analyte's signal to the known concentration of the internal standard. clearsynth.comscioninstruments.com |
Specific Significance of Carbacyclin D4 As a Research Tool and Internal Standard
Carbacyclin-d4 is the deuterated stable isotope-labeled analog of carbacyclin (B161070), containing four deuterium (B1214612) atoms. cymitquimica.com Its paramount significance in preclinical and mechanistic biomedical research lies in its role as an ideal internal standard for the quantitative analysis of carbacyclin and structurally related prostanoids. researchgate.net
In research settings, accurately measuring the concentration of a compound like carbacyclin in biological matrices (e.g., plasma, tissue homogenates) is essential for pharmacokinetic studies and for correlating its concentration with its biological effects. texilajournal.com However, the complexity of these matrices and the multi-step nature of the analytical process can introduce significant variability and potential errors. cerilliant.com
This compound is specifically designed to overcome these challenges. When added to a biological sample at the beginning of the analytical workflow, it experiences the same processing as the endogenous or administered non-deuterated carbacyclin. aptochem.com Because this compound has a higher mass (354.52 g/mol ) than carbacyclin (350.49 g/mol ), it can be separately detected by a mass spectrometer. cymitquimica.comscbt.com By measuring the ratio of the response of carbacyclin to that of the known amount of this compound, researchers can precisely calculate the concentration of carbacyclin in the original sample, effectively normalizing for any loss or signal variation during the analysis. clearsynth.comscioninstruments.com This approach is fundamental to ensuring the robustness and reliability of bioanalytical methods. aptochem.com
| Property | Description | Significance in Research |
| Isotopic Labeling | Contains four deuterium atoms, resulting in a distinct mass from carbacyclin. cymitquimica.com | Allows differentiation from the analyte by mass spectrometry while maintaining identical chemical behavior. cerilliant.com |
| Chemical Identity | Nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as carbacyclin. aptochem.com | Ensures it serves as a true proxy for the analyte during the entire analytical process, correcting for procedural variations. scioninstruments.comcerilliant.com |
| Application | Used as an internal standard in LC-MS/MS assays. researchgate.net | Enables highly accurate and precise quantification of carbacyclin in complex biological samples for pharmacokinetic and mechanistic studies. clearsynth.comtexilajournal.com |
Overview of Key Research Domains for Carbacyclin D4 Studies
Historical and Contemporary Approaches to Carbacyclin Synthesis Relevant to Deuteration
The synthesis of Carbacyclin has been a subject of extensive research, leading to numerous strategies that can be adapted for isotopic labeling. rsc.orgkoreascience.kr Early syntheses often relied on linear approaches, which, while foundational, may not be ideal for late-stage deuteration due to the number of steps and potential for isotopic scrambling.
Contemporary syntheses often employ convergent strategies, where key fragments of the molecule are synthesized separately and then coupled. A common approach involves the construction of a bicyclic core, followed by the attachment of the α- and ω-side chains. nih.govnih.gov For instance, a widely used strategy involves the creation of a bicyclic ketone intermediate. nih.gov This intermediate is then subjected to olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce the side chains. nih.gov
Another powerful strategy involves palladium-mediated cross-coupling reactions, which allow for the efficient and stereoselective formation of carbon-carbon bonds. koreascience.kr These methods offer high yields and functional group tolerance, making them attractive for the synthesis of complex molecules like Carbacyclin. The choice of synthetic route for preparing a deuterated analog like this compound will depend on the desired position of the deuterium (B1214612) labels and the availability of deuterated starting materials or reagents.
Pathways and Techniques for Deuterium Incorporation into the Carbacyclin Skeleton
The introduction of deuterium into the Carbacyclin skeleton can be achieved through several established methods in organic synthesis. The specific strategy depends on the target position for deuteration.
One common method is the use of deuterated reducing agents . For example, if a ketone or aldehyde functionality is present in a synthetic intermediate, reduction with a deuterated metal hydride, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium at the resulting alcohol position. researchgate.net This approach is often used for the stereoselective reduction of carbonyl groups, which is a critical step in many prostaglandin (B15479496) syntheses.
Catalytic deuteration is another powerful technique. snnu.edu.cn This method involves the use of deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce a double or triple bond. marquette.edu This can be applied to an intermediate containing an alkene or alkyne functionality in the side chain or the bicyclic core. The stereochemistry of the addition is typically syn, providing a degree of stereocontrol.
Hydrogen-deuterium exchange (H-D exchange) reactions offer a means for late-stage deuteration. wikipedia.orgnih.gov This can be particularly useful for introducing deuterium at positions that are not easily accessible through other methods. The exchange is often catalyzed by an acid, base, or a transition metal. snnu.edu.cnwikipedia.org For instance, protons alpha to a carbonyl group can be exchanged with deuterium in the presence of a deuterated solvent and a base.
A hypothetical pathway for the synthesis of this compound could involve the reduction of a ketone intermediate in the α-side chain with NaBD₄, followed by further synthetic steps to complete the molecule. Alternatively, catalytic deuteration of an unsaturated precursor could be employed to introduce deuterium into the core structure or the ω-side chain.
Stereochemical Control and Purity Assessment in this compound Synthesis
The biological activity of Carbacyclin is highly dependent on its stereochemistry. Therefore, maintaining strict stereochemical control throughout the synthesis of this compound is of paramount importance. nih.gov Several asymmetric centers exist in the Carbacyclin molecule, and their correct configuration is crucial. nih.gov
Enantioselective synthesis strategies are often employed to establish the desired stereochemistry. nih.govlibretexts.org This can involve the use of chiral auxiliaries, chiral catalysts, or starting materials derived from the chiral pool. libretexts.org For example, asymmetric reductions of ketones using chiral reagents can set the stereochemistry of the hydroxyl groups. nih.gov
The assessment of stereochemical purity is a critical aspect of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. mdpi.comaocs.org By using a chiral stationary phase, it is possible to resolve the different stereoisomers and determine the enantiomeric or diastereomeric excess of the synthetic product. nih.gov
Another important technique is Nuclear Magnetic Resonance (NMR) spectroscopy . The use of chiral shift reagents can induce chemical shift differences between the signals of enantiomers, allowing for their quantification. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the relative stereochemistry of the molecule. nih.govcdnsciencepub.com
Chromatographic and Spectroscopic Methods for Synthetic Validation of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical validation. This involves a combination of chromatographic and spectroscopic techniques to verify the chemical identity, purity, and isotopic incorporation.
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. A reversed-phase HPLC method can separate this compound from any unreacted starting materials or byproducts. The peak area of the main component can be used to determine its purity. mdpi.comnih.gov
Table 1: Representative HPLC Purity Analysis Data
| Parameter | Result |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid |
| Detection | UV at 210 nm |
| Retention Time | ~12.5 min |
| Purity (by area %) | >98% |
Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and determining the extent of deuterium incorporation. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions, providing further structural information and confirming the location of the deuterium labels. core.ac.uknih.gov The mass spectrum of this compound will show a molecular ion peak that is shifted by +4 mass units compared to the non-deuterated Carbacyclin.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Carbacyclin) | Expected m/z (this compound) |
| [M-H]⁻ | 349.2384 | 353.2635 |
| [M+Na]⁺ | 373.2350 | 377.2601 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
¹H NMR spectroscopy will show the absence or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium.
²H NMR spectroscopy will show a signal at the chemical shift corresponding to the position of the deuterium label.
¹³C NMR spectroscopy can also be used to confirm the structure, with the signals for carbons attached to deuterium appearing as multiplets due to C-D coupling. mdpi.com
The combination of these analytical techniques provides a comprehensive validation of the synthesis of this compound, ensuring its identity, purity, and the successful incorporation of the deuterium labels.
Mass Spectrometry-Based Quantification of Prostanoids and Analogs
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantitative analysis of prostanoids in complex biological matrices. ulisboa.pt This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes like prostaglandins (B1171923) and their analogs. frontiersin.org The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving reliable and reproducible quantitative results in these assays. uib.nobiopharmaservices.com
The development of a robust LC-MS/MS method for prostanoid quantification is a meticulous process that involves several key stages. Initially, an effective sample preparation protocol is established to extract the analytes from the biological matrix (e.g., plasma, urine, or tissue) and remove interfering substances. researchgate.net Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or immunoaffinity chromatography are commonly employed for this purpose. researchgate.netuzh.ch
Following extraction, the analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) before being introduced into the mass spectrometer. researchgate.netmdpi.com Quantification is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. ulisboa.ptresearchgate.net This involves isolating a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion generated through collision-induced dissociation. This process provides a high degree of selectivity and sensitivity. ulisboa.pt
Analytical method validation is a critical step to ensure the assay is reliable and reproducible. nih.govnih.gov This process is conducted according to international guidelines and involves the assessment of several key parameters. nih.gov
Table 1: Key Parameters for LC-MS/MS Method Validation
| Parameter | Description |
|---|---|
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. Typically assessed by analyzing a series of calibration standards over a defined concentration range. researchgate.netmdpi.com |
| Accuracy | The closeness of the measured concentration to the true concentration. It is evaluated by analyzing quality control (QC) samples at different concentrations and comparing the measured value to the nominal value. mdpi.com |
| Precision | The degree of scatter between a series of measurements of the same sample. It includes intra-day precision (within-run) and inter-day precision (between-run). researchgate.netmdpi.com |
| Sensitivity | Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. uzh.ch |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. fda.gov |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. researchgate.net |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. biopharmaservices.com |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). researchgate.net |
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability throughout the analytical process. biopharmaservices.comfda.gov The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, as its physicochemical properties are nearly identical to the unlabeled analyte. uib.nobiopharmaservices.com this compound serves this purpose for the quantification of carbacyclin and can also be used for other structurally related prostanoid analogs.
The core function of this compound as an IS is to compensate for variations that can occur at multiple stages of the analysis:
Sample Preparation: It accounts for any loss of the analyte during the extraction and purification steps. biopharmaservices.com
Liquid Handling: It corrects for minor inconsistencies in pipetting and injection volumes. nih.gov
Mass Spectrometric Detection: It normalizes for fluctuations in instrument response and ionization efficiency, which can be affected by matrix effects or instrument drift. biopharmaservices.com
The IS is added at a fixed, known concentration to every sample, including calibration standards, quality controls, and unknown study samples, ideally at the very beginning of the sample preparation process. biopharmaservices.comfda.gov The final concentration of the analyte is then calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve. This ratiometric approach significantly improves the accuracy and precision of the quantification. uib.no
Matrix effects represent a significant challenge in LC-MS/MS bioanalysis, arising when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard. biopharmaservices.com This can lead to either ion suppression or enhancement, potentially compromising the accuracy of the results.
A key advantage of using a SIL IS like this compound is that it is expected to behave almost identically to the unlabeled analyte during chromatography and ionization. biopharmaservices.com Therefore, it should experience the same degree of matrix effect, allowing it to effectively track and correct for this source of error. biopharmaservices.com
Despite the utility of a SIL IS, it is crucial to monitor the internal standard response across all samples in an analytical run. fda.gov Regulatory agencies recommend evaluating IS response variability. fda.gov Consistent IS response provides confidence in the analytical process. Conversely, significant variability in the IS signal can indicate underlying problems such as:
Inconsistent sample extraction or processing. fda.gov
Issues with the autosampler or chromatographic system.
Inconsistent matrix effects across different samples.
Degradation or stability issues of the analyte or IS. biopharmaservices.com
If the IS response variability is high, it may indicate that the IS is not adequately compensating for the analyte's variability (acting as a "foe"), which could impact the accuracy of the quantitative data and may necessitate further investigation and method refinement. biopharmaservices.com
Application of this compound as an Internal Standard in Bioanalytical Methods
Chromatographic Separations for this compound and its Metabolites
The separation of this compound and its corresponding analyte from other prostanoids and endogenous matrix components is achieved using liquid chromatography. mdpi.com This separation is a prerequisite for accurate mass spectrometric quantification. journalagent.com The most common technique employed for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC) or its more advanced version, ultra-high-performance liquid chromatography (UHPLC), which uses smaller particles to achieve higher resolution and faster analysis times. uzh.chmdpi.com
In a typical RP-HPLC setup for prostanoid analysis, a C18 stationary phase is used. uzh.ch The separation is based on the hydrophobic interactions between the analytes and the nonpolar C18 alkyl chains of the stationary phase. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds from the column. mdpi.com To improve peak shape and ionization efficiency in the mass spectrometer, additives such as formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase. mdpi.com
A gradient elution program is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased over the course of the analysis. mdpi.com This allows for the efficient separation of compounds with a range of polarities, ensuring that more hydrophobic compounds are eluted in a reasonable time while still achieving good separation of more polar compounds at the beginning of the run. The specific gradient, flow rate, and column temperature are optimized during method development to achieve the best possible separation for this compound, its analyte, and any potential metabolites or interfering compounds.
Table 2: Example of Chromatographic Conditions for Prostanoid Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography System | UHPLC or HPLC uzh.chmdpi.com |
| Column | C18 Reversed-Phase uzh.ch |
| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com |
| Elution Mode | Gradient Elution mdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Role of this compound in Isotope Tracing and Metabolic Profiling in Preclinical Models
Beyond its role as an internal standard for quantification, this compound has the potential to be used as a stable isotope tracer in metabolic studies. frontiersin.org Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. nih.gov By introducing a compound labeled with a stable isotope (such as deuterium, 2H), researchers can follow the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic pathways and fluxes. frontiersin.orgnih.gov
In a preclinical model, this compound could be administered to an animal, and subsequent analysis of tissues and biofluids by mass spectrometry would allow for the identification of deuterium-labeled metabolites. This approach could provide valuable insights into:
Metabolic Pathways: Elucidating the specific biotransformation pathways of carbacyclin, identifying novel metabolites, and determining their relative abundance.
Pharmacokinetics and Distribution: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites in various organs and tissues.
Metabolic Reprogramming: Investigating how the metabolism of carbacyclin is altered in disease states. nih.gov For instance, carbacyclin is known to activate signaling pathways involving PPARδ and PKA, which can influence cellular metabolism and proliferation. nih.govmedchemexpress.comresearchgate.net Isotope tracing with this compound could help connect these signaling events to specific metabolic changes in target cells or tissues.
This technique has been widely applied using other labeled compounds (e.g., 13C-glucose, 15N-glutamine) to study metabolic alterations in fields like cancer research and cardiovascular disease. frontiersin.orgnih.govbiorxiv.org Applying this methodology with this compound could offer a deeper understanding of its pharmacological action and metabolic impact in preclinical models.
Investigation of Prostanoid Receptor Binding Profiles
This compound, a stable synthetic analogue of prostacyclin (PGI2), demonstrates a multifaceted binding profile with various prostanoid receptors. scbt.com Its interaction is not limited to a single receptor type, leading to a broad spectrum of cellular responses.
Agonistic Activity at the Prostacyclin (IP) Receptor in In Vitro Systems
This compound is well-established as an agonist for the prostacyclin (IP) receptor. medchemexpress.commedchemexpress.com Like its endogenous counterpart, PGI2, this compound binds to and activates the IP receptor, initiating downstream signaling cascades. scbt.com This agonistic activity is responsible for many of its characteristic physiological effects, such as the potent inhibition of platelet aggregation. medchemexpress.comcaymanchem.com Studies have shown that while it is a potent agonist, its activity at the IP receptor may be comparatively weaker than that of PGI2 itself. ucl.ac.uk Nonetheless, its stability makes it a valuable tool in experimental systems for studying IP receptor function. pnas.orgfsu.edu
Assessment of this compound Selectivity Towards Other Prostanoid Receptors
Despite its classification as a prostacyclin analogue, this compound is not entirely selective for the IP receptor. guidetopharmacology.org Research using recombinant prostanoid receptors has demonstrated that it exhibits considerable cross-reactivity with other receptor types, most notably the prostaglandin E receptor subtype 3 (EP3). jci.orgresearchgate.netnih.govdrugbank.com In fact, binding studies in Chinese hamster ovary cells have shown that this compound binds to the EP3 receptor with an affinity comparable to its affinity for the IP receptor. nih.govdrugbank.com
Furthermore, research indicates that this compound also possesses agonistic activity at the EP1 receptor. physiology.orgphysiology.orgnih.gov Its interaction with the prostaglandin F (FP) receptor is considered to be significantly weaker. wikipedia.org This lack of absolute selectivity means that the biological effects of this compound can be a composite of actions at multiple prostanoid receptors, including IP, EP1, and EP3. guidetopharmacology.orgnih.gov
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| IP | 32 | nih.gov |
| EP3 | 40 | nih.gov |
| EP1 | Data suggests binding/agonism, specific Ki not found in sources. | physiology.orgphysiology.orgnih.gov |
| FP | Considered a weak agonist. | wikipedia.org |
Elucidation of Intracellular Signaling Cascades Modulated by this compound
The interaction of this compound with its target receptors initiates distinct intracellular signaling pathways, primarily the canonical IP receptor pathway and a separate pathway involving nuclear receptors.
Activation of Adenylyl Cyclase and Cyclic AMP (cAMP) Generation
The classical signaling pathway initiated by this compound's binding to the Gs protein-coupled IP receptor involves the activation of adenylyl cyclase. scbt.compnas.orgfsu.edunih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). scbt.commerckmillipore.com The resulting elevation of intracellular cAMP levels is a critical step that mediates many of the compound's cellular effects. pnas.orgnih.gov This mechanism has been demonstrated in various cell types, including platelets and megakaryocytes. pnas.orgfsu.edunih.gov
Downstream Effector Modulation and Protein Kinase A (PKA) Pathway Involvement
The increase in intracellular cAMP triggered by this compound leads to the activation of downstream effector molecules, most notably cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). medchemexpress.commedchemexpress.com Activated PKA then phosphorylates various cellular proteins, modulating their activity and leading to a physiological response. pnas.orgfsu.edu The essential role of the PKA pathway in mediating this compound's effects has been confirmed in studies where the use of PKA inhibitors, such as H-89 and specific peptide inhibitors, blocked the cellular responses to this compound stimulation. medchemexpress.commedchemexpress.compnas.orgahajournals.org
Peroxisome Proliferator-Activated Receptor delta (PPARδ) Activation
In addition to its activity at cell surface prostanoid receptors, this compound also functions as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor delta (PPARδ). semanticscholar.orgnih.govamegroups.cn This activation occurs independently of the IP receptor and its associated cAMP/PKA signaling pathway. medchemexpress.commedchemexpress.com this compound has been shown to directly bind to and transcriptionally activate PPARδ. nih.gov This interaction can induce the expression of target genes, such as carnitine palmitoyltransferase-1 (CPT-1), in cardiomyocytes. medchemexpress.commedchemexpress.com
Research has identified this PPARδ-mediated pathway as a key mechanism for inducing cardiomyocyte proliferation. nih.govresearchgate.net The signaling cascade involves the upregulation of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and subsequent phosphorylation of Akt, which is crucial for the proliferative effects of this compound in these cells. nih.govresearchgate.net This dual signaling capability, engaging both cell surface IP receptors and intracellular PPARδ, highlights the compound's complex mechanism of action. amegroups.cn
| Pathway | Key Components | Primary Cellular Outcome | Reference |
|---|---|---|---|
| IP Receptor Pathway | Adenylyl Cyclase → cAMP → PKA | Inhibition of platelet aggregation, vasodilation | scbt.commedchemexpress.commedchemexpress.compnas.org |
| PPARδ Pathway | PPARδ → PDK1 → Akt | Cardiomyocyte proliferation, gene regulation (e.g., CPT-1) | medchemexpress.commedchemexpress.comnih.govresearchgate.net |
In Vitro Functional Studies on Diverse Cellular Systems
Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), demonstrates significant activity across various cellular systems in vitro. scbt.comnih.gov Its actions are primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor, leading to a cascade of intracellular events. scbt.comscbt.com The deuterated form, this compound, is utilized in research settings for its similar biological activity with the added benefit of a distinct mass for analytical purposes.
Platelet Aggregation Inhibition in Cellular Models
This compound, like its non-deuterated counterpart, is a potent inhibitor of platelet aggregation. nih.govmedchemexpress.com It effectively counteracts aggregation induced by various agonists, including adenosine diphosphate (B83284) (ADP) and collagen. nih.govglpbio.com The mechanism of this inhibition involves the activation of the IP receptor on platelets, which stimulates adenylate cyclase and increases intracellular levels of cyclic adenosine monophosphate (cAMP). scbt.comnih.gov Elevated cAMP levels, in turn, inhibit several key steps in the platelet activation pathway, including calcium mobilization and the release of granular contents. mdpi.com
In comparative studies, carbacyclin has been shown to be a potent inhibitor of platelet aggregation in plasma from humans, dogs, and rabbits. nih.gov While its potency is reported to be about 0.03 times that of prostacyclin in vitro, it demonstrates a significant and dose-dependent inhibitory effect. nih.govglpbio.com The ED50 of carbacyclin for the inhibition of ADP-induced platelet aggregation in human platelet-rich plasma is approximately 47 nM. caymanchem.com
Table 1: In Vitro Platelet Aggregation Inhibition by Carbacyclin
| Species | Inducing Agent | Relative Potency (vs. Prostacyclin) | Reference |
| Human | ADP, Collagen | 0.03 | nih.gov |
| Dog | ADP, Collagen | 0.03 | nih.gov |
| Rabbit | ADP, Collagen | 0.03 | nih.gov |
Vasorelaxant Properties in Isolated Vascular Preparations
Carbacyclin exhibits significant vasorelaxant properties in isolated vascular preparations. scbt.commedchemexpress.com This effect is a direct consequence of its action on vascular smooth muscle cells. scbt.com Similar to its action on platelets, carbacyclin binds to IP receptors on these cells, leading to an increase in cAMP and subsequent relaxation of the smooth muscle. scbt.comnih.gov
Studies on isolated human pulmonary arteries and veins have demonstrated the vasorelaxant effects of IP receptor agonists. nih.gov In these preparations, agonists like iloprost (B1671730) and cicaprost (B119636) induce relaxation, indicating the presence and functional role of IP receptors in mediating vasodilation. nih.gov Carbacyclin, as a stable prostacyclin analog, is expected to produce similar effects. scbt.com The vasorelaxant response to carbacyclin is endothelium-independent, as it directly targets the smooth muscle cells. sci-hub.se
One study using rabbit mesenteric artery myocytes showed that carbacyclin stimulates adenylate cyclase activity, which is consistent with its vasorelaxant mechanism. nih.gov Interestingly, the (5Z)-isomer of carbacyclin was found to be a partial agonist in these cells, suggesting that different isomers may have varying efficacies at the vascular IP receptor. nih.gov
Effects on Cardiomyocyte Proliferation and Cell Cycle Regulation
Recent research has uncovered a novel role for carbacyclin in promoting cardiomyocyte proliferation and cell cycle re-entry, a significant finding for potential cardiac regenerative therapies. researchgate.netfrontiersin.org Carbacyclin has been shown to induce DNA synthesis in neonatal cardiomyocytes. researchgate.net
The mechanism underlying this effect appears to be mediated through the peroxisome proliferator-activated receptor delta (PPARδ), independent of the IP receptor signaling pathway. medchemexpress.comglpbio.com Carbacyclin treatment has been found to increase the expression of positive cell cycle regulators, such as cyclin D2, cyclin A, cyclin B, cdc2, and c-myc. researchgate.net Concurrently, it downregulates the expression of cell cycle inhibitors like p21 and p27. researchgate.net
Furthermore, carbacyclin stimulation leads to the phosphorylation of Akt and an upregulation of PPARδ and PDK1. researchgate.net The proliferative effect of carbacyclin can be diminished by inhibitors of PPARδ, demonstrating the crucial role of this pathway. researchgate.net
Table 2: Effect of Carbacyclin on Cardiomyocyte Cell Cycle Regulators
| Cell Cycle Regulator | Effect of Carbacyclin | Reference |
| Cyclin D2 | Upregulation | researchgate.net |
| Cyclin A | Upregulation | researchgate.net |
| Cyclin B | Upregulation | researchgate.net |
| cdc2 | Upregulation | researchgate.net |
| c-myc | Upregulation | researchgate.net |
| p21 | Downregulation | researchgate.net |
| p27 | Downregulation | researchgate.net |
Modulatory Activities in Other Relevant Cell-Based Assays
Beyond its well-established roles in platelet and vascular function, carbacyclin has demonstrated modulatory activities in other cell-based assays. For instance, it has been shown to affect the terminal differentiation of preadipose cells into adipose cells. caymanchem.com In these models, carbacyclin enhanced the expression of angiotensinogen (B3276523) and adipose fatty acid binding protein with an EC50 of approximately 0.5 µM. caymanchem.com
In neuronal hybrid cell lines (NCB-20), prolonged exposure to carbacyclin has been used to study the phenomenon of receptor desensitization. bps.ac.uk These studies showed that continuous stimulation with carbacyclin leads to a decrease in the responsiveness of the cells to prostacyclin, characterized by an increase in the Kact value and a reduction in the maximal adenylate cyclase activity. bps.ac.uk
Furthermore, in the context of cancer biology, carbacyclin has been investigated for its ability to inhibit tumor cell-induced platelet aggregation, a process implicated in tumor metastasis. nih.gov Ultrastructural studies have shown that carbacyclin can interfere with the interactions between tumor cells and platelets. nih.gov
These diverse findings highlight the broad spectrum of cellular activities modulated by this compound, extending beyond its primary cardiovascular effects and providing valuable insights into various physiological and pathological processes.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Carbacyclin D4
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The study of ADME provides critical insights into how a compound is processed by a living organism. genoskin.com For a compound like Carbacyclin-d4, animal models are essential for characterizing its journey through the body, from administration to excretion. nih.gov
The primary rationale for using this compound in preclinical research is to elucidate the metabolic pathways of Carbacyclin (B161070) with greater precision. Deuteration can decrease the rate of metabolism, which helps in the identification of transient metabolites and provides a clearer picture of the biotransformation processes. nih.gov
The metabolism of prostacyclin analogs like Carbacyclin is a key determinant of their duration of action. ahajournals.org A major metabolic pathway for chemically stable PGI2 analogs is β-oxidation. nih.gov The use of this compound in animal systems would allow researchers to investigate the role and rate of such pathways. By strategically placing deuterium (B1214612) atoms on the molecule, investigators can slow specific metabolic reactions, allowing for the accumulation and identification of intermediate metabolites that would otherwise be present in concentrations too low to detect. This approach helps confirm metabolic sites and understand the sequence of enzymatic reactions.
Studies on other deuterated compounds have shown that this modification typically does not alter the fundamental metabolic pathways but rather the rate at which they occur, thus preserving the qualitative metabolic profile while allowing for more detailed quantitative analysis. nih.gov Therefore, this compound is expected to follow the same primary metabolic routes as Carbacyclin, such as oxidation, but at a reduced rate, facilitating more robust analytical characterization in animal models. nih.gov
While specific tissue distribution studies on this compound are not widely published, data from the parent compound and other prostacyclin analogs provide a predictive framework. Studies on Carbacyclin indicate a rapid metabolic inactivation and elimination, which suggests a short duration of action in vivo. ahajournals.orgcaymanchem.com When infused into animal models such as rabbits or dogs, the anti-platelet effects of Carbacyclin dissipate within 10 minutes after the infusion is stopped, implying rapid clearance from the bloodstream. caymanchem.com
Pharmacokinetic studies of other radiolabeled compounds in rats and dogs show that distribution often occurs rapidly to highly perfused tissues like the kidney, liver, lung, and heart. nih.govnih.gov The highest concentrations of such compounds are frequently found in excretory organs, particularly the kidneys, indicating a primary route of elimination via urine. nih.gov For instance, studies with the prostacyclin analog Treprostinil have established its pharmacokinetic profile in various animal models, noting a volume of distribution of approximately 14L/70 kg and 91% binding to human plasma protein. fda.gov
Given that deuteration primarily affects metabolic rate rather than physicochemical properties like protein binding or tissue permeability, this compound is expected to exhibit similar distribution and clearance patterns to Carbacyclin. Its clearance would likely be rapid and primarily renal, with distribution to major organs followed by swift elimination.
Interactive Data Table: Preclinical Pharmacokinetic Parameters of Related Compounds
This table presents pharmacokinetic data from similar compounds to provide context for the expected profile of this compound.
| Compound | Animal Model | Key Findings | Reference |
| Carbacyclin | Rabbit, Dog | Effect (platelet aggregation inhibition) persists for only 10 minutes post-infusion, implying rapid metabolism/clearance. | caymanchem.com |
| Treprostinil | Dog | Plasma clearance estimated at 364 mL/min; achieved mean plasma concentrations of 1.03±0.29 ng/mL with continuous infusion. | fda.gov |
| Sch 34343 | Rat, Dog | Elimination half-life of 7 min in rats and 25-32 min in dogs; highest radioactivity in the kidney. | nih.gov |
| rhuMAb VEGF | Mouse, Rat, Monkey | Serum clearance was 15.7 ml/day/kg in mice, 4.83 ml/day/kg in rats, and 5.59 ml/day/kg in monkeys. | nih.gov |
Characterization of Metabolic Pathways Using Deuterated this compound in Animal Systems
Preclinical Pharmacodynamic Responses in Animal Models
The pharmacodynamic effects of this compound are expected to mirror those of Carbacyclin, as deuteration does not typically alter a molecule's mechanism of action or its affinity for biological targets. nih.gov Preclinical studies on Carbacyclin have demonstrated significant effects on the cardiovascular system and thrombosis. caymanchem.comnih.gov
Carbacyclin, as a prostacyclin analog, is a potent vasodilator. medchemexpress.com In anesthetized animal models, including dogs and monkeys, it produces marked hemodynamic changes. caymanchem.comnih.gov Studies comparing Carbacyclin (referred to as 6a-carba-PGI2) to prostacyclin in anesthetized dogs revealed that it induces dose-dependent hypotension. caymanchem.com This drop in blood pressure is accompanied by an increase in heart rate and cardiac output. nih.gov Another stable analog, Ciprostene, produced similar effects in both dogs and monkeys, causing dose-dependent hypotension and increases in cardiac output and stroke volume. nih.gov The duration of the hypotensive response to these analogs was not significantly different from that of PGI2, indicating a rapid but potent effect. nih.gov
Interactive Data Table: Hemodynamic Effects of Carbacyclin Analogs in Animal Models
| Animal Model | Compound | Observed Hemodynamic Effect | Reference |
| Dog | Carbacyclin | Dose-dependent hypotension | caymanchem.com |
| Dog, Monkey | Ciprostene (9 beta-Methyl carbacyclin) | Dose-dependent hypotension, increased heart rate, increased cardiac output, increased stroke volume. | nih.gov |
| Sheep | Treprostinil | Reduced pulmonary vascular resistance and pulmonary arterial pressure; intravenous delivery increased heart rate and cardiac output. | physiology.org |
A primary therapeutic potential of prostacyclin analogs lies in their ability to inhibit platelet aggregation, a key process in thrombosis. nih.govmdpi.com Carbacyclin has been extensively evaluated in various animal models for its antithrombotic activity. It is a potent inhibitor of platelet aggregation induced by agents like ADP and collagen in platelet-rich plasma from humans, rabbits, and dogs. ahajournals.orgmedchemexpress.com
In ex vivo studies where blood is drawn from an animal after infusion of the drug, Carbacyclin effectively inhibits platelet aggregation. caymanchem.com However, this effect is short-lived, consistent with its rapid clearance. caymanchem.com The potency of Carbacyclin is reported to be about 10% of the molar potency of native PGI2 for inhibiting platelet aggregation. caymanchem.com Animal models of thrombosis, such as those involving the insertion of a thread into a rat's blood vessel or inducing thrombocytopenia via collagen injection, are standard methods to evaluate the in vivo efficacy of antithrombotic drugs like Carbacyclin. jst.go.jp
Beyond its systemic hemodynamic and antithrombotic effects, Carbacyclin has been studied in preclinical models of organ-specific disorders, revealing targeted activities.
Cardiovascular System: In studies using neonatal rat cardiomyocytes, Carbacyclin was found to induce cardiomyocyte proliferation. researchgate.net This effect was mediated through the activation of the PPARδ receptor, leading to the upregulation of positive cell cycle regulators like cyclin D2 and cyclin A. researchgate.net This suggests a potential role in cardiac repair or regeneration.
Nervous System: Research on rat nodose neurones, which are involved in sensory signaling, found that Carbacyclin has selective excitatory effects. nih.gov Specifically, it was shown to inhibit Ca2+-activated K+ current in aortic baroreceptor neurones, which could modulate cardiovascular reflexes. nih.gov
Adipose Tissue: In preadipose cells, Carbacyclin was shown to effect terminal differentiation into adipose cells and enhance the expression of genes like angiotensinogen (B3276523). caymanchem.com
These studies indicate that Carbacyclin's effects are not limited to platelets and blood vessels but extend to specific cell types within various organs, suggesting a broader therapeutic potential that could be explored in various organ-specific disease models. nih.govnih.gov
Antithrombotic Potential in Animal Models of Thrombosis
Application of this compound in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Preclinical)
This compound is the deuterated isotopologue of Carbacyclin, a chemically stable and potent synthetic analogue of prostacyclin (PGI2). nih.gov In preclinical research, the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical quantitative tool used to explore and predict the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). accp1.orgfrontiersin.org While specific, published preclinical PK/PD modeling studies for this compound are not available, a robust modeling framework can be constructed based on the known pharmacodynamics of the parent compound, Carbacyclin, and the established principles of deuterium's impact on drug metabolism.
A PK/PD model for this compound would integrate its predicted pharmacokinetic profile with its pharmacodynamic activity to simulate the time course and intensity of its therapeutic effects, such as the inhibition of platelet aggregation or vasodilation. accp1.orgnih.gov
Pharmacodynamic Profile for Modeling
The pharmacodynamic component of the model relies on the intrinsic biological activity of the molecule. Deuteration is not expected to alter the fundamental pharmacology of the parent drug; therefore, the pharmacodynamic parameters for this compound are assumed to be identical to those established for Carbacyclin. juniperpublishers.com Carbacyclin, like prostacyclin, exerts its primary effects by acting as an agonist at the prostacyclin (IP) receptor, leading to potent inhibition of platelet aggregation and vasodilation. nih.govmedchemexpress.com Preclinical in vitro studies have quantified this activity, providing essential data for PD modeling.
Table 1: Preclinical In Vitro Pharmacodynamic Properties of Carbacyclin (Parent Compound) This interactive table summarizes the reported in vitro activities of Carbacyclin, which serve as the pharmacodynamic input for a PK/PD model.
| Parameter | Species/System | Effect | Potency/Activity | Reference |
| Platelet Aggregation Inhibition | Human, Dog, Rabbit Plasma | Inhibition of ADP/Collagen-induced aggregation | ~0.03 times the activity of prostacyclin | nih.gov |
| Rat Platelet-Rich Plasma | Inhibition of ADP-induced aggregation | IC50 of 34.6 nM (for UT-15, another analogue) | fda.gov | |
| Human Platelet-Rich Plasma | Inhibition of ADP-induced aggregation | IC50 of 28.2 nM (for UT-15, another analogue) | fda.gov | |
| Vascular Relaxation | Rabbit Mesenteric Artery | Relaxation of precontracted artery segments | ~8 times less potent than Treprostinil (UT-15) | fda.gov |
| Receptor Interaction | Cardiomyocytes (Rat) | IP Receptor Signaling Pathway Activation | Active at 0.02 µM to 20 µM | medchemexpress.com |
| Cardiomyocytes (Rat) | PPARδ-mediated PPRE Promoter Activity | Increases activity at 0.02-80 µM | medchemexpress.com |
IC50: Half maximal inhibitory concentration; ADP: Adenosine (B11128) diphosphate (B83284); PPARδ: Peroxisome proliferator-activated receptor delta; PPRE: Peroxisome proliferator response element. Data for UT-15 (Treprostinil) is included for comparative context where direct Carbacyclin data is limited.
Pharmacokinetic Profile for Modeling
The pharmacokinetic profile describes the disposition of a drug in the body over time. While Carbacyclin is chemically stable, it is subject to metabolic degradation. nih.gov The introduction of deuterium in this compound is hypothesized to substantially alter its pharmacokinetics by slowing this metabolism. A PK/PD model would require characterization of this altered profile in a relevant preclinical species.
Table 2: Hypothetical Comparison of Preclinical Pharmacokinetic Parameters: Carbacyclin vs. This compound This conceptual table illustrates the expected changes in key pharmacokinetic parameters for this compound compared to its non-deuterated parent compound, based on the deuterium kinetic isotope effect.
| Pharmacokinetic Parameter | Description | Carbacyclin (Parent) | This compound (Predicted) | Rationale for Change |
| t½ (Half-life) | Time required for drug concentration to reduce by half. | Shorter | Longer | Reduced rate of metabolic clearance. wikipedia.org |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Higher | Lower | Slower enzymatic degradation (e.g., by CYP450). juniperpublishers.com |
| AUC (Area Under the Curve) | Total drug exposure over time. | Lower | Higher | Decreased clearance results in the drug remaining in circulation longer. dovepress.com |
| Cmax (Maximum Concentration) | The highest concentration achieved after dosing. | Variable | Potentially Higher | Slower first-pass metabolism could increase the amount of drug reaching systemic circulation. |
Integrated PK/PD Model
In a preclinical setting, an integrated PK/PD model would be developed by administering this compound to an animal model (e.g., rat, dog) and measuring both its plasma concentrations and a key pharmacodynamic endpoint over time. nih.govfrontiersin.org For a compound like this compound, a relevant endpoint would be the ex vivo inhibition of platelet aggregation. nih.gov
The model would link the plasma concentration of this compound (the PK) to the observed percentage of platelet aggregation inhibition (the PD) using a mathematical function, such as a direct-effect inhibitory sigmoid Emax model. This model relates the drug concentration to the effect with key parameters:
Emax: The maximum possible inhibitory effect (e.g., 100% inhibition).
EC50 (or IC50): The concentration of the drug that produces 50% of the maximum effect. This value would be derived from the in vitro data (Table 1).
Hill Coefficient (n): A parameter that describes the steepness of the concentration-response curve.
By fitting the preclinical data to this model, researchers can simulate and predict the duration and magnitude of action for different dosing regimens. The key advantage of modeling this compound would be to precisely quantify how its improved pharmacokinetic profile (e.g., longer half-life) translates into a more sustained pharmacodynamic effect compared to the parent compound, Carbacyclin. This allows for a more rational design of subsequent, more complex preclinical studies. frontiersin.orgnih.gov
Metabolic Fate and Stability Studies of Carbacyclin D4
In Vitro Metabolic Stability in Biological Matrices (e.g., Liver Microsomes, Plasma)
Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are major contributors to the Phase I metabolism of many drugs. openanesthesia.orgnews-medical.net Prostaglandins (B1171923) and their analogs are known to be substrates for CYP-mediated oxidation. openanesthesia.org The cleavage of a C-H bond is often the rate-limiting step in these oxidative reactions. nih.gov Due to the KIE, the rate of oxidation of Carbacyclin-d4 by CYP enzymes is expected to be slower than that of Carbacyclin (B161070), resulting in a longer half-life and lower intrinsic clearance in microsomal incubations. researchgate.net
Similarly, plasma contains various esterases and other enzymes that can contribute to the degradation of drugs. While Carbacyclin is designed to be more chemically stable than prostacyclin, enzymatic degradation in plasma can still occur. Deuteration is expected to confer enhanced stability against enzymatic degradation in plasma as well, provided the deuterium (B1214612) atoms are placed at sites of enzymatic attack.
Table 1: Representative In Vitro Metabolic Stability of Carbacyclin and this compound in Human Liver Microsomes (Note: The following data is illustrative, based on typical kinetic isotope effects observed for deuterated compounds, as specific experimental data for this compound is not publicly available.)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Carbacyclin | 25 | 27.7 |
| This compound | 75 | 9.2 |
Identification and Structural Characterization of Deuterated Metabolites
The metabolic pathways for Carbacyclin are expected to involve oxidative processes, primarily β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain, similar to endogenous prostaglandins. mdpi.com These reactions lead to the formation of various metabolites with increased polarity, facilitating their excretion.
The metabolites of this compound are predicted to be structurally identical to those of Carbacyclin. However, they will retain the four deuterium atoms, resulting in a mass shift of +4 atomic mass units (amu) for each metabolite compared to its corresponding non-deuterated version. This mass difference is readily detectable using mass spectrometry (MS), which is a powerful tool for metabolite identification and characterization. medchemexpress.com For instance, if a primary metabolite of Carbacyclin is formed through hydroxylation, the corresponding deuterated metabolite will also be hydroxylated but will be 4 amu heavier. This allows for the unambiguous tracking of the metabolic fate of this compound, even in the presence of endogenous or exogenous Carbacyclin.
Table 2: Potential Metabolites of this compound and their Expected Mass Shifts (Note: This table presents hypothetical metabolites based on known prostaglandin (B15479496) metabolism. M represents the mass of the parent compound.)
| Putative Metabolite | Metabolic Reaction | Expected Mass of Carbacyclin Metabolite | Expected Mass of this compound Metabolite |
| Dicarboxy metabolite | β-oxidation | M - 28 | M - 28 + 4 |
| Hydroxy metabolite | ω-oxidation | M + 16 | M + 16 + 4 |
| Dihydroxy metabolite | Multiple oxidations | M + 32 | M + 32 + 4 |
Elucidation of Enzyme Systems Involved in this compound Biotransformation
The biotransformation of prostaglandins and their analogs is carried out by a specific set of enzymes. mdpi.com The primary enzyme systems anticipated to be involved in the metabolism of this compound are the same as those for Carbacyclin, namely:
Cytochrome P450 (CYP) Enzymes : Predominantly located in the liver, various CYP isoforms (e.g., from the CYP2C and CYP3A families) are responsible for the oxidative metabolism of a wide range of xenobiotics, including prostaglandins. openanesthesia.orgnews-medical.net They catalyze reactions such as hydroxylation, which are often the initial steps in drug metabolism.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : This enzyme specifically oxidizes the 15-hydroxyl group of many prostaglandins, which is a key step in their biological inactivation. mdpi.com While Carbacyclin is an analog, its structural similarity to prostaglandins suggests that it may also be a substrate for this enzyme.
Enzymes of β- and ω-oxidation : These are mitochondrial and peroxisomal pathways responsible for the fatty acid-like degradation of the side chains of prostaglandins. mdpi.com
While the same enzyme systems metabolize both Carbacyclin and this compound, the efficiency of these enzymes in processing the deuterated compound is expected to be lower. The KIE would manifest as a reduced rate of catalysis (Vmax) and/or a lower binding affinity (higher Km) for this compound compared to Carbacyclin.
Comparative Analysis of Metabolic Profiles of Carbacyclin and this compound
This slower metabolism would likely lead to:
Increased plasma concentrations and a longer terminal half-life for this compound compared to an equivalent dose of Carbacyclin.
Reduced formation of metabolites over a given time period.
Beyond these quantitative differences, there is also the potential for qualitative changes in the metabolic profile, a phenomenon known as "metabolic switching". nih.gov If the deuteration blocks a primary metabolic pathway, the metabolism may be shunted towards alternative, secondary pathways. For example, studies with deuterated arachidonic acid have shown that blocking the cyclooxygenase (COX) pathway can lead to increased metabolism through the lipoxygenase (LOX) pathway. nih.govacs.org Therefore, it is conceivable that the relative abundance of different metabolites could differ between Carbacyclin and this compound.
Table 3: Comparative Metabolic Profile of Carbacyclin vs. This compound (Note: This table provides a hypothetical comparison to illustrate the expected effects of deuteration.)
| Parameter | Carbacyclin | This compound | Expected Consequence of Deuteration |
| Rate of Metabolism | Faster | Slower | Increased metabolic stability |
| Plasma Half-life (t½) | Shorter | Longer | Prolonged duration of action |
| Metabolite Profile | Predominantly via primary oxidative pathway | Potential for increased contribution from secondary pathways | Possible alteration in pharmacological/toxicological profile |
| Overall Clearance | Higher | Lower | Increased overall drug exposure (AUC) |
Structure Activity Relationship Sar Studies and Analog Development Involving Carbacyclin D4
Influence of Deuteration on Receptor Affinity and Functional Efficacy
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to alter the pharmacokinetic properties of a drug. The fundamental principle lies in the kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of these bonds, particularly those mediated by cytochrome P450 enzymes. vulcanchem.com
While specific experimental data on the receptor affinity and functional efficacy of Carbacyclin-d4 is not extensively available in public literature, the effects of deuteration can be inferred from studies on other deuterated prostacyclin analogs, such as Treprostinil-d4. The primary advantage conferred by deuteration is enhanced metabolic stability. vulcanchem.com For Carbacyclin (B161070), which undergoes enzymatic oxidation in vivo despite its hydrolytic stability, this is a significant consideration. google.com
Potential Effects of Deuteration on this compound:
Enhanced Metabolic Stability: The substitution of hydrogen with deuterium at metabolically vulnerable positions in the Carbacyclin molecule is expected to reduce the rate of its oxidative metabolism. vulcanchem.com This could lead to a longer plasma half-life compared to its non-deuterated counterpart.
Receptor Affinity and Efficacy: Deuteration is not expected to significantly alter the fundamental mechanism of receptor binding or activation. The stereochemistry and electronic properties that govern the interaction with the prostacyclin (IP) receptor remain largely unchanged. vulcanchem.comscbt.com Carbacyclin is a known agonist of the IP receptor, leading to the activation of adenylate cyclase and an increase in intracellular cAMP. scbt.comcvpharmacology.comnih.gov It is hypothesized that this compound would retain this agonist activity. However, prolonged exposure to carbacyclin has been shown to cause a decrease in both receptor affinity and total receptor numbers, a phenomenon that would likely also apply to its deuterated form. doi.org
The following table summarizes the theoretical comparison between Carbacyclin and this compound, based on the established principles of deuteration.
| Feature | Carbacyclin | This compound (Hypothesized) | Source |
| Chemical Stability | Stable to hydrolysis (due to carbocyclic ring) but susceptible to enzymatic oxidation. | Stable to hydrolysis; increased resistance to enzymatic oxidation. | vulcanchem.comgoogle.com |
| Metabolism | Metabolized by enzymatic oxidation of side chains. | Reduced rate of oxidative metabolism. | vulcanchem.comgoogle.com |
| Half-life | Comparable to prostacyclin in vivo due to rapid metabolism. | Potentially extended elimination half-life. | vulcanchem.comgoogle.com |
| Receptor Target | Prostacyclin (IP) receptor, PPARs. | Prostacyclin (IP) receptor, PPARs. | scbt.commedchemexpress.comnih.gov |
| Functional Activity | Agonist at IP receptor, inhibits platelet aggregation, causes vasodilation. | Maintained agonist activity at the IP receptor. | vulcanchem.comscbt.commedchemexpress.com |
Strategies for Derivatization of this compound for SAR Exploration
The Carbacyclin framework is a versatile scaffold for generating new analogs with tailored properties. Strategies for derivatization, which would be applicable to this compound, focus on modifying the α-chain, the ω-chain, and the core bicyclic system to probe the structure-activity relationships.
Key Derivatization Strategies:
α-Chain Modification: The carboxylic acid group of the α-chain is crucial for activity. Modifications have included the synthesis of esters and amides to create prodrugs. Inserting a meta-benzene ring between C1 and C5, as seen in taprostene, is another strategy to confer steric hindrance and modify activity. sigmaaldrich.com
ω-Chain Modification: The ω-side chain plays a vital role in receptor interaction. univie.ac.at SAR studies have explored a wide diversity of ω-side chains to improve potency and selectivity. univie.ac.at A key synthetic strategy involves the cross-metathesis reaction to flexibly introduce various ω-appendages with enantiomerically pure hydroxyl groups, which is critical for biological activity. univie.ac.at
Bicyclic Core Modification: While the carbocyclic core provides stability, substitutions on the ring can fine-tune activity. For example, the synthesis of 9-substituted carbacyclin analogs like 9β-methyl carbacyclin (ciprostene) has been explored to create chemically stable and potent agents. acs.org
Enantioselective Synthesis: Advanced synthetic strategies enable the creation of specific stereoisomers. One novel approach utilizes the regio- and stereoselective conjugate addition of a chiral organocopper compound to a bicyclic azoene, providing a general route to various carba-prostacyclin analogs. nih.gov This method was used to synthesize E/Z-13,14-dinor-inter-p-phenylene carbacyclin, although this specific derivative was found to be inactive as a platelet aggregation inhibitor. nih.gov
These derivatization strategies, applied to the metabolically more robust this compound scaffold, could lead to the discovery of new analogs with superior therapeutic profiles.
Insights into Ligand-Receptor Interactions and Molecular Recognition from this compound Data
Insights into the ligand-receptor interactions of this compound are extrapolated from extensive studies on Carbacyclin and other prostacyclin analogs. The primary target is the G-protein coupled prostacyclin (IP) receptor. scbt.comcvpharmacology.com
IP Receptor Activation: Upon binding to the IP receptor, Carbacyclin triggers a conformational change that activates the Gs alpha subunit of the associated G-protein. This leads to the stimulation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP). cvpharmacology.comnih.gov The rise in intracellular cAMP is the primary mechanism for its potent vasodilatory and anti-platelet aggregation effects. cvpharmacology.com Studies with (5Z)-carbacyclin have suggested that the IP receptors in vascular smooth muscle and platelets may differ, as this isomer acts as a partial agonist in smooth muscle cells but a full agonist in platelets. nih.gov
Conformational Analysis: High-field ¹H NMR spectroscopy studies on Carbacyclin have revealed that its bicyclo[3.3.0]octane ring adopts a specific conformation. cdnsciencepub.com This defined three-dimensional structure is essential for its recognition and snug fit within the binding pocket of the IP receptor. The ligand-binding selectivity of prostanoid receptors is determined by amino acid residues in both the transmembrane domains and the extracellular loops. annualreviews.org
Interaction with Other Receptors: Research indicates that the pharmacology of prostacyclin analogs is more diverse than initially thought. Besides the IP receptor, Carbacyclin and its analogs can interact with other prostanoid receptors and peroxisome proliferator-activated receptors (PPARs). ucl.ac.uk Stable PGI2 analogs like Carbacyclin can directly bind to and activate PPARα and PPARδ. nih.gov Specifically, Carbacyclin has been shown to induce cardiomyocyte proliferation through a PPARδ-dependent pathway, independent of IP receptor signaling. medchemexpress.comresearchgate.net
The deuteration in this compound is unlikely to change these fundamental interactions but would provide a more stable tool to study them, particularly in vivo where metabolism of the parent compound can complicate findings.
Design and Synthesis of Novel Prostacyclin Analogs Inspired by this compound Frameworks
The chemically robust and biologically active carbocyclic framework of Carbacyclin makes it an excellent template for the design of new prostacyclin analogs. scribd.com The enhanced metabolic stability hypothesized for this compound would make this scaffold even more attractive for developing next-generation therapeutics.
Design and Synthesis Approaches:
Improving Stability and Selectivity: A major goal is to design analogs with reduced susceptibility to enzymatic oxidation while retaining high affinity and selectivity for the IP receptor. google.com Synthetic efforts have focused on creating analogs like Iloprost (B1671730) and Cicaprost (B119636), which are also based on the carbocyclic structure. sigmaaldrich.com
Targeting Multiple Pathways: Given that Carbacyclin interacts with both IP receptors and PPARs, new analogs could be intentionally designed to have dual activity, potentially offering synergistic therapeutic effects. ucl.ac.uknih.gov
Advanced Synthetic Methodologies: The synthesis of complex carbacyclin analogs often requires multi-step, stereocontrolled sequences. Modern synthetic organic chemistry provides powerful tools for this purpose. For instance, palladium-catalyzed cross-coupling reactions (e.g., Kumada-Tamao type) have been used to efficiently install the α-side chain onto the bicyclic core. univie.ac.at Zirconium-promoted bicyclization-carbonylation of dienyne precursors represents another innovative method to construct the core structure. scribd.com
Modular Synthesis: A modular approach, where different side chains and core modifications can be combined, allows for the rapid generation of a library of analogs for screening. acs.org This has been applied to the synthesis of Beraprost, another important prostacyclin analog, and is applicable to the Carbacyclin framework. acs.org
The development of novel analogs inspired by the this compound framework would leverage its inherent stability to explore new chemical space and identify compounds with optimized pharmacological profiles for conditions like pulmonary arterial hypertension and other vascular disorders. cvpharmacology.comdrugbank.com
Advanced Research Applications and Future Perspectives for Carbacyclin D4
Application in Biomarker Discovery and Validation in Preclinical Research
The discovery and validation of biomarkers are fundamental to understanding disease progression and evaluating therapeutic responses in preclinical research. baker.edu.augenewiz.com Prostanoids, a class of lipid mediators derived from fatty acids, are implicated in numerous physiological and pathological processes, including inflammation, cardiovascular function, and cancer, making them critical biomarkers. nih.gov The accurate measurement of these molecules in biological matrices is often challenged by their low endogenous concentrations and structural similarity.
Carbacyclin-d4 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays developed for the quantification of prostacyclin metabolites and other related prostanoids. nih.gov In preclinical studies involving animal models of cardiovascular or inflammatory diseases, researchers collect biological samples such as plasma, urine, or tissue homogenates to profile prostanoid levels. baker.edu.au By adding a known amount of this compound to these samples at the beginning of the extraction process, it co-elutes with the endogenous, non-labeled analytes. This allows for the correction of variability introduced during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy in the quantification of the actual biomarkers.
The use of stable isotope-labeled standards like this compound is crucial for validating provisional biomarkers discovered through untargeted metabolomics studies. mdpi.comnih.gov Once a potential prostanoid-related biomarker is identified, a targeted, validated quantitative assay is required to confirm its association with the disease state or drug response across multiple preclinical samples. mdpi.com this compound is essential for the rigor of these validation studies, helping to establish a reliable link between the biomarker and the biological outcome.
| Application Area | Specific Use of this compound | Research Outcome |
|---|---|---|
| Biomarker Quantification | Internal standard in LC-MS/MS assays. | Accurate and precise measurement of endogenous prostanoids in plasma, tissue, and other biological fluids. nih.gov |
| Biomarker Validation | Used in targeted quantitative assays to confirm findings from untargeted metabolomics. | Validation of novel prostanoid-based biomarkers for disease diagnosis or therapeutic monitoring. mdpi.com |
| Pharmacokinetic Studies | Serves as a stable, labeled tracer to study the metabolism of Carbacyclin (B161070) itself or related analogs. | Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of prostacyclin mimetics. |
Development of Advanced In Vitro and Organ-on-Chip Disease Models Utilizing this compound as a Probe
Traditional 2D cell cultures often fail to replicate the complex microenvironment of human organs. mdpi.com Advanced in vitro systems, such as 3D cell cultures and microfluidic organ-on-a-chip (OOC) devices, offer more physiologically relevant models for studying disease pathophysiology and drug effects. scispace.comresearchgate.net These systems recreate tissue-tissue interfaces, mechanical forces, and fluid flow, providing a dynamic environment for investigation. researchgate.netxiahepublishing.com
In this context, this compound can be employed as a specialized probe to investigate prostanoid signaling and metabolism with high precision. For instance, in a "lung-on-a-chip" model designed to study pulmonary hypertension, this compound could be introduced into the vascular channel. researchgate.net Using mass spectrometry-based analysis of the effluent, researchers can track its passage, its interaction with endothelial cells, and its potential metabolism within the chip, all while distinguishing it from any endogenous prostanoids produced by the cells themselves.
This approach allows for the detailed study of:
Receptor Kinetics: Investigating the binding and signaling of prostacyclin analogs at the cellular level within a controlled, organ-mimicking system.
Cellular Metabolism: Quantifying the rate and products of prostanoid metabolism by specific cell types (e.g., endothelial cells, smooth muscle cells) under physiologically relevant flow conditions.
Drug-Drug Interactions: Assessing how a candidate drug alters the transport or metabolism of prostacyclin analogs in a human-relevant system.
The use of this compound in these advanced models helps bridge the gap between simple cell culture and complex in vivo experiments, enabling the generation of highly translatable data for disease modeling and therapeutic development. scispace.com
Role of this compound in Mechanistic Drug Discovery Screens and Target Validation
Carbacyclin is a known agonist of the prostacyclin (IP) receptor but also exhibits affinity for other prostanoid receptors, such as the EP3 receptor. nih.gov This makes it, and its deuterated version, a valuable tool for target validation and mechanistic studies in drug discovery. The primary role of this compound in this area is in competitive binding assays and functional screens that rely on mass spectrometry for detection.
For target validation, this compound can be used as a stable, labeled ligand. In a typical competitive binding assay, cell membranes or purified receptors are incubated with a fixed concentration of this compound and varying concentrations of a novel, unlabeled test compound. The amount of this compound that remains bound to the receptor is then quantified by LC-MS/MS. A reduction in bound this compound indicates that the test compound is competing for the same binding site, allowing for the determination of the compound's binding affinity (Ki).
This method is particularly useful for:
Screening Compound Libraries: Identifying novel ligands for prostanoid receptors from large chemical libraries.
Characterizing Selectivity: Determining the binding profile of a lead compound against a panel of different prostanoid receptors (e.g., IP, EP, DP receptors) to assess its selectivity. nih.gov
Mechanistic Studies: Investigating allosteric modulation or complex binding kinetics that may not be easily resolved by traditional radioligand binding assays.
By providing a robust and non-radioactive method for quantifying ligand-receptor interactions, this compound supports the mechanistic understanding and validation of new therapeutic targets within the prostanoid signaling pathway.
Emerging Methodologies for Enhanced Analysis and Study of Prostanoids and their Analogs
The analysis of prostanoids has evolved significantly, moving away from less specific methods like enzyme immunoassays (EIAs) towards more sophisticated and reliable techniques. nih.govnih.gov Modern analytical chemistry offers powerful tools for the comprehensive study of these lipid mediators, with mass spectrometry at the forefront.
Key Emerging Methodologies:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers higher resolution, faster analysis times, and superior sensitivity compared to conventional HPLC-MS/MS. nih.gov It allows for the simultaneous profiling of a large number of prostanoids and their metabolites from a single, small biological sample. The use of stable isotope-labeled internal standards like this compound is integral to these methods, providing the necessary accuracy for quantitative analysis. nih.govresearchgate.net
Lipidomics and Metabolomics: These system-wide approaches aim to quantify the entire lipid or metabolite profile of a biological system. In preclinical studies, untargeted or targeted lipidomics can reveal comprehensive changes in prostanoid pathways in response to disease or drug treatment. nih.govnih.gov this compound is used as part of a panel of internal standards to ensure data quality and allow for accurate comparison across different experimental groups.
On-line Solid-Phase Extraction (SPE)-LC-MS/MS: This automated approach minimizes manual sample handling, which reduces the risk of analyte degradation and improves reproducibility and throughput. researchgate.net It is particularly advantageous for analyzing unstable molecules like prostanoids in complex matrices such as human serum. researchgate.net
These advanced methodologies, all of which rely on high-quality internal standards like this compound, are critical for advancing our understanding of the complex role of prostanoids in health and disease and for accelerating the development of new therapeutics. nih.gov
| Method | Principle | Advantages | Limitations | Role of this compound |
|---|---|---|---|---|
| Enzyme Immunoassay (EIA) | Antibody-based detection. | High throughput, no complex equipment needed. | Potential for cross-reactivity, analyzes only one analyte at a time. nih.gov | Not applicable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. | Good sensitivity and selectivity. | Requires chemical derivatization, not suitable for thermally unstable prostanoids. nih.gov | Can be used as an internal standard. |
| UHPLC-MS/MS | High-resolution chromatographic separation followed by mass-based detection. | High specificity, sensitivity, and ability to profile multiple analytes simultaneously without derivatization. nih.govnih.gov | Requires expensive instrumentation and expertise. | Essential internal standard for accurate quantification. |
Q & A
Q. How should researchers design experiments to investigate the stability of Carbacyclin-d4 under physiological conditions?
To assess stability, employ a multi-step protocol:
- Controlled environment simulation : Replicate physiological conditions (e.g., pH 7.4, 37°C) using buffer systems like phosphate-buffered saline (PBS). Monitor degradation via HPLC or LC-MS over time intervals (0, 6, 12, 24 hours) .
- Data documentation : Record experimental parameters (temperature, agitation) and raw data with uncertainties. Use statistical tools (e.g., linear regression) to calculate half-life and degradation kinetics .
- Baseline controls : Include reference standards (non-deuterated Carbacyclin) to distinguish isotope-specific stability trends .
Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate this compound from plasma/tissue homogenates. Validate recovery rates (≥80%) with spiked controls .
- Quantification methods : Deploy LC-MS/MS with deuterated internal standards (e.g., Carbacyclin-d8) to correct for matrix effects. Establish calibration curves (1–1000 ng/mL) with R² >0.99 .
- Cross-validation : Compare results with orthogonal techniques like ELISA to confirm specificity .
Q. How can researchers ensure reproducibility when synthesizing this compound analogs?
- Protocol standardization : Document reaction conditions (catalyst loading, solvent ratios) and characterize intermediates via NMR and HRMS. Publish detailed synthetic pathways in supplementary materials .
- Batch testing : Synthesize three independent batches and compare purity (HPLC ≥95%), yield, and spectral data to identify variability sources .
Q. What strategies are effective for conducting literature reviews on this compound's mechanism of action?
- Database prioritization : Use PubMed, Scopus, and Web of Science with keywords: "this compound," "prostacyclin analogs," "deuterium isotope effects." Filter by publication date (last 10 years) and impact factor (≥3.0) .
- Gap analysis : Map known pathways (e.g., IP receptor activation) and highlight understudied areas (e.g., metabolic fate in renal tissues) using concept-mapping tools .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound's pharmacokinetic data across studies?
- Root-cause analysis : Compare variables such as dosing regimens (bolus vs. infusion), species differences (murine vs. primate models), and analytical sensitivity thresholds. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) .
- Experimental replication : Repeat disputed experiments under standardized conditions. Perform Bland-Altman plots to assess systematic bias .
- Mechanistic hypotheses : Propose isotopic effects (C-D bond stability) or tissue-specific clearance as explanatory models .
Q. What methodological approaches optimize this compound's long-term stability studies under varying storage conditions?
- Accelerated stability testing : Expose samples to stress conditions (40°C/75% RH, UV light) and model degradation using Arrhenius equations. Validate predictions with real-time data .
- Container compatibility : Test adsorption rates on glass vs. polymer surfaces. Pre-treat containers with silanizing agents to minimize loss .
Q. How can multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound's downstream signaling pathways?
- Data normalization : Apply variance-stabilizing transformations (e.g., log2) to proteomic datasets and align with metabolomic profiles via pathway enrichment tools (KEGG, Reactome) .
- Network analysis : Use STRING or Cytoscape to map protein-protein interactions and identify hub nodes (e.g., COX-2, cAMP). Validate targets with siRNA knockdown assays .
Q. What experimental frameworks resolve contradictions in this compound's synergistic effects with other antiplatelet agents?
- Dose-response matrix : Test combinatorial ratios (e.g., 1:1 to 1:10) in platelet aggregation assays. Calculate synergy scores (Chou-Talalay method) and validate in ex vivo models .
- Mechanistic deconvolution : Employ phosphoproteomics to distinguish this compound-specific signaling (e.g., VASP phosphorylation) from off-target effects .
Methodological Best Practices
- Data contradiction resolution : Apply triangulation by cross-referencing in vitro, in vivo, and computational data. Use causal inference models (Bayesian networks) to rank hypotheses .
- Ethical data reporting : Disclose all raw data, preprocessing steps, and outlier exclusion criteria in supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
